molecular formula C11H18ClN3O4 B14616091 Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- CAS No. 61137-47-1

Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)-

Cat. No.: B14616091
CAS No.: 61137-47-1
M. Wt: 291.73 g/mol
InChI Key: YSVWGWBSXUMUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a nitrosourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- typically involves multiple steps. One common method starts with the preparation of cyclohexanecarboxylic acid, which can be synthesized by the hydrogenation of benzoic acid . The next step involves the introduction of the nitrosourea moiety, which can be achieved through a series of reactions involving chlorination and nitrosation. The final step is the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors for the initial synthesis of cyclohexanecarboxylic acid. The subsequent steps, including chlorination, nitrosation, and esterification, are carried out in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the nitrosourea moiety to amine derivatives.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) are commonly employed.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- involves its interaction with cellular components. The nitrosourea moiety is known to alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it targets rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler compound without the nitrosourea moiety.

    Benzoic acid, hexahydro-: Another derivative of benzoic acid with similar structural features.

    Cyclohexylcarboxylic acid: Similar to cyclohexanecarboxylic acid but with different functional groups.

Uniqueness

Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- is unique due to the presence of the nitrosourea moiety, which imparts significant biological activity. This makes it a valuable compound in medicinal chemistry and drug development, distinguishing it from other similar compounds that lack this functional group.

Properties

CAS No.

61137-47-1

Molecular Formula

C11H18ClN3O4

Molecular Weight

291.73 g/mol

IUPAC Name

methyl 4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylate

InChI

InChI=1S/C11H18ClN3O4/c1-19-10(16)8-2-4-9(5-3-8)13-11(17)15(14-18)7-6-12/h8-9H,2-7H2,1H3,(H,13,17)

InChI Key

YSVWGWBSXUMUGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)NC(=O)N(CCCl)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.